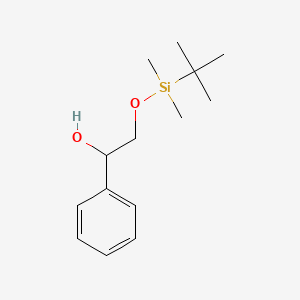
2-(Tert-butyldimethylsilyl)oxy-1-phenylethanol
Vue d'ensemble
Description
2-(Tert-butyldimethylsilyl)oxy-1-phenylethanol is a useful research compound. Its molecular formula is C14H24O2Si and its molecular weight is 252.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Tert-butyldimethylsilyl)oxy-1-phenylethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Tert-butyldimethylsilyl)oxy-1-phenylethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
[(Tert-Butyldimethylsilyl)oxy]methanethiol is utilized as a nucleophilic reagent for introducing protected bivalent sulfur, complementing electrophilic reagents (Dong, Clive, & Gao, 2015).
The tert-butyldimethylsilyl group serves as a versatile and stable protecting group in the synthesis of various protected deoxynucleosides, yielding good results (Ogilvie, 1973).
It acts as a stable, hydroxyl-protecting agent with applications in different fields, including prostaglandin synthesis (Corey & Venkateswarlu, 1972).
Oxone in aqueous methanol effectively selectively cleaves primary tert-butyldimethylsilyl ethers, aiding in the deprotection of primary alcohols and phenols (Sabitha, Syamala, & Yadav, 1999).
It has been successfully used in the synthesis of optically active ethanolamines, demonstrating a high preponderance of erythro isomers (Brussee, Dofferhoff, Kruse, & Gen, 1990).
It is used in the synthesis of novel adducts like -phenylthioglycoside 2a, with potential applications in pharmaceuticals and nutraceuticals (Walford, Jackson, Rees, Clegg, & Heath, 1997).
Photocatalytic degradation of 2-phenylethanol in leather industry wastewater using this compound results in a 100% degradation after 30 hours of UV irradiation (Natarajan, Natarajan, Bajaj, & Tayade, 2013).
It plays a role in the synthesis of water-soluble polymethacrylates and other polymers through living anionic polymerization of protected monomers (Ishizone, Han, Okuyama, & Nakahama, 2003).
Propriétés
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2Si/c1-14(2,3)17(4,5)16-11-13(15)12-9-7-6-8-10-12/h6-10,13,15H,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STARBRZBUYMOLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butyldimethylsilyl)oxy-1-phenylethanol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

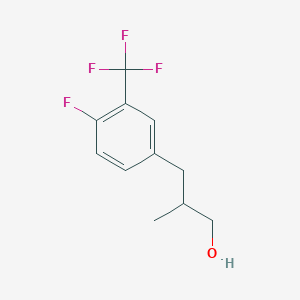
![1-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B8155082.png)
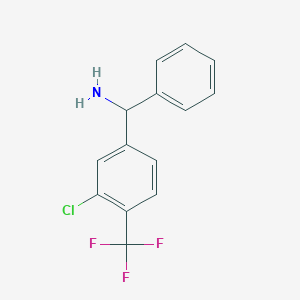


![[3-Fluoro-4-(2-methoxy-ethoxy)-phenyl]-acetic acid](/img/structure/B8155120.png)
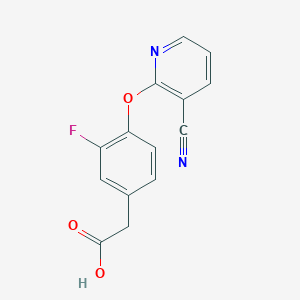
![[4-(2-tert-Butoxycarbonylamino-ethoxy)-3-fluoro-phenyl]-acetic acid](/img/structure/B8155127.png)
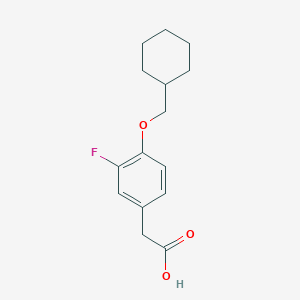
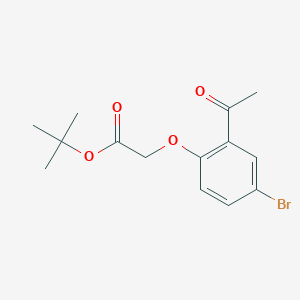
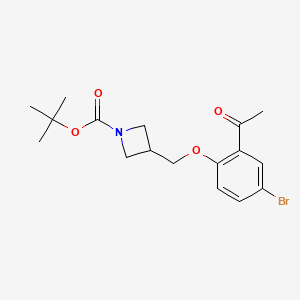
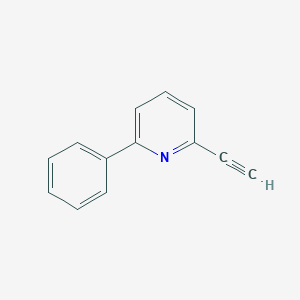
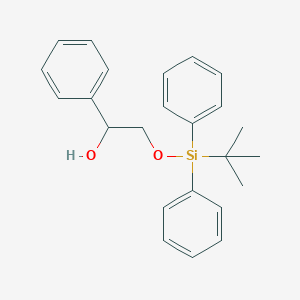
![1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B8155172.png)